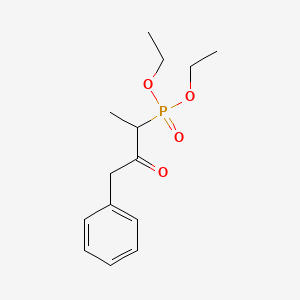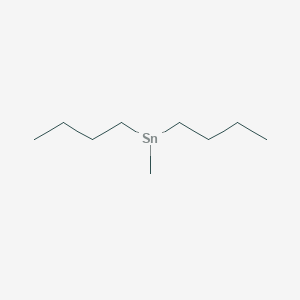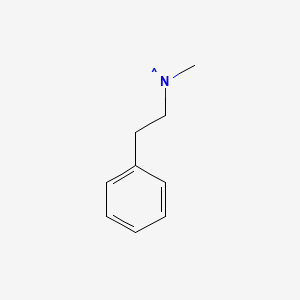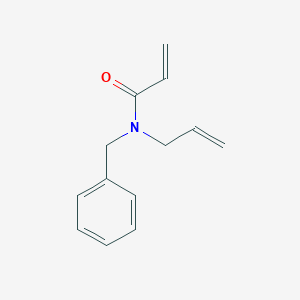
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- is a chemical compound that contains a hydrazinecarbothioamide core with diethyl and pyridinylmethylene substituents. This compound is known for its unique structure, which includes a pyridine ring and a thiosemicarbazide moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- typically involves the reaction of hydrazinecarbothioamide with diethylamine and 2-pyridinecarboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Lacks the diethyl and pyridinylmethylene substituents, making it less complex.
N,N-diethylhydrazinecarbothioamide: Similar but without the pyridine ring.
2-(2-pyridinylmethylene)hydrazinecarbothioamide: Similar but without the diethyl groups. The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138556-76-0 |
|---|---|
Molekularformel |
C11H16N4S |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
1,1-diethyl-3-(pyridin-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C11H16N4S/c1-3-15(4-2)11(16)14-13-9-10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
QVEJUAHZDHVQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


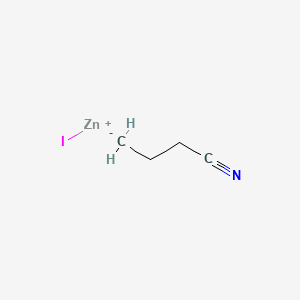

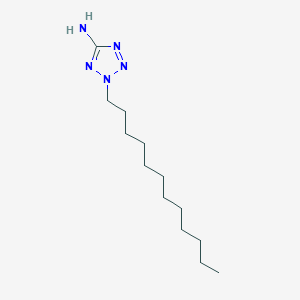
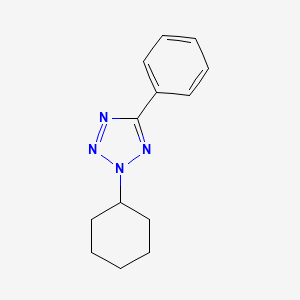
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
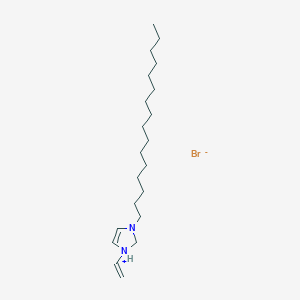
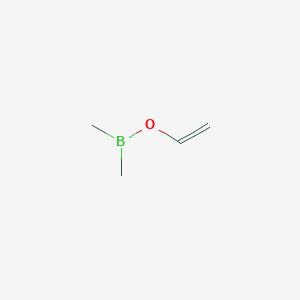

![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
